N-cyclododecyl-N'-(4-ethoxyphenyl)ethanediamide
Overview
Description
N-cyclododecyl-N'-(4-ethoxyphenyl)ethanediamide is a useful research compound. Its molecular formula is C22H34N2O3 and its molecular weight is 374.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 374.25694295 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Cyclodextrin and Alicyclic Molecule Applications
Degradation of Alicyclic Molecules
Research on the bacterial degradation of cyclododecane by Rhodococcus ruber highlights the potential for using specific microorganisms to degrade alicyclic compounds, suggesting similar strategies could be applied to N-cyclododecyl-N'-(4-ethoxyphenyl)ethanediamide for environmental remediation or recycling purposes (Schumacher & Fakoussa, 1999).
Polymer and Material Science
Renewable Thermosetting Resins and Thermoplastics
Innovations in creating thermosetting resins and thermoplastics from vanillin, as discussed by Harvey et al. (2015), provide a framework for the synthesis of new materials from aromatic compounds. This suggests the potential of this compound in developing novel, sustainable materials with specific mechanical and thermal properties (Harvey et al., 2015).
Sensing and Detection
Dual-Emission Nano-Rod MOF Equipped with Carbon Dots
The design of dual-emission materials for sensitive detection of specific molecules or ions, as shown by Fu et al. (2018), indicates the potential for incorporating this compound into sensor technologies for detecting environmental pollutants or biochemical markers (Fu et al., 2018).
Drug Delivery Systems
Cyclodextrin Functionalized Polymers
Cyclodextrins' role in enhancing drug solubility and stability has been extensively studied, with Zhou and Ritter (2010) highlighting the development of cyclodextrin-functionalized polymers for drug delivery. This research area could benefit from exploring this compound as a building block for novel delivery vehicles, potentially improving the pharmacokinetic profiles of therapeutic agents (Zhou & Ritter, 2010).
Properties
IUPAC Name |
N-cyclododecyl-N'-(4-ethoxyphenyl)oxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H34N2O3/c1-2-27-20-16-14-19(15-17-20)24-22(26)21(25)23-18-12-10-8-6-4-3-5-7-9-11-13-18/h14-18H,2-13H2,1H3,(H,23,25)(H,24,26) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJLXXWPUPMZUJL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC(=O)C(=O)NC2CCCCCCCCCCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H34N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.